Neobyakangelicol
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Overview
Description
Neobyakangelicol is a naturally occurring compound found in the roots of Angelica dahurica, a plant commonly used in traditional Chinese medicine. This compound is known for its notable anticancer properties and has been the subject of various scientific studies due to its potential therapeutic applications .
Mechanism of Action
Target of Action
Neobyakangelicol is a natural product derived from Baizhi . . This suggests that it may interact with enzymes or receptors involved in lipid metabolism.
Mode of Action
Its anti-lipolytic effects suggest that it may inhibit the breakdown of lipids, possibly by interacting with enzymes involved in lipid metabolism
Biochemical Pathways
Given its anti-lipolytic effects, it is plausible that it impacts lipid metabolism pathways
Pharmacokinetics
A study on the pharmacokinetics of byakangelicol, a compound similar to this compound, showed that after both intravenous (5 mg/kg) and oral (15 mg/kg) administrations to rats, the absolute bioavailability was 3.6%
Result of Action
Its anti-lipolytic effects suggest that it may alter lipid metabolism at the cellular level, potentially leading to changes in cell function or health . More research is needed to fully understand these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neobyakangelicol can be synthesized through the extraction and isolation from the roots of Angelica dahurica. The process involves the following steps:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Purification: The isolated compound is further purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Neobyakangelicol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Neobyakangelicol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in chromatographic studies and as a starting material for the synthesis of new derivatives.
Biology: this compound is studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: It has shown potential as an anticancer agent, particularly in the treatment of colorectal cancer.
Comparison with Similar Compounds
Neobyakangelicol is unique due to its specific chemical structure and biological activities. Similar compounds include:
Properties
IUPAC Name |
9-(2-hydroxy-3-methylbut-3-enoxy)-4-methoxyfuro[3,2-g]chromen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,12,18H,1,8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAMGTKSOKGECF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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